molecular formula C12H7F3N4O4 B1384701 (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate CAS No. 2279122-71-1

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate

Cat. No.: B1384701
CAS No.: 2279122-71-1
M. Wt: 328.2 g/mol
InChI Key: RIODVIMKNJWQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is a versatile chemical compound with the molecular formula C12H7F3N4O4 and a molecular weight of 328.2 g/mol. This compound has gained significant attention in recent years due to its numerous applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of 4-Azido-2-trifluoromethylbenzoic acid:

    Esterification: The 4-Azido-2-trifluoromethylbenzoic acid is then esterified with 2,5-dioxopyrrolidin-1-yl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Cycloaddition: Reagents include alkynes or alkenes, and the reaction conditions may involve the use of copper(I) catalysts and solvents like water or ethanol.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Products: Triazole derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobenzoic acid: Similar structure but lacks the trifluoromethyl group.

    2-Trifluoromethylbenzoic acid: Similar structure but lacks the azido group.

    4-Azido-2-fluorobenzoic acid: Similar structure but has a fluorine atom instead of the trifluoromethyl group.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is unique due to the presence of both the azido and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis, bioconjugation, and materials science.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O4/c13-12(14,15)8-5-6(17-18-16)1-2-7(8)11(22)23-19-9(20)3-4-10(19)21/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIODVIMKNJWQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.